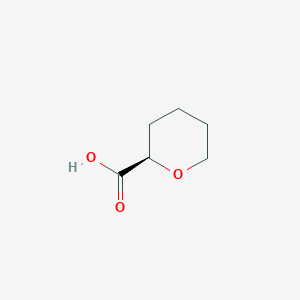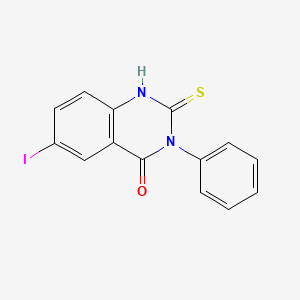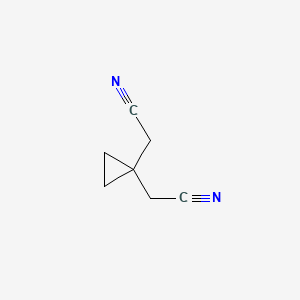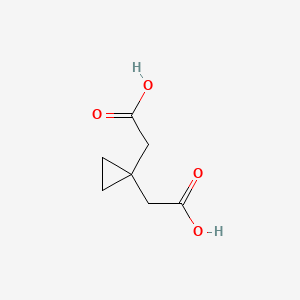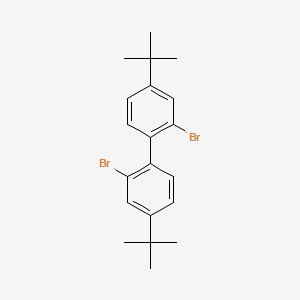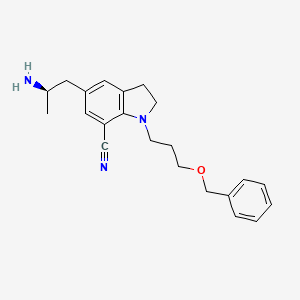
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile
説明
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by its complex structure, which includes an indoline core, a benzyloxypropyl side chain, and an aminopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
Chemistry
In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products or processes.
作用機序
Target of Action
The compound, also known as 5-[(2R)-2-AMINOPROPYL]-2,3-DIHYDRO-1-[3-(PHENYLMETHOXY)PROPYL]-1H-INDOLE-7-CARBONITRILE, is an intermediate of Silodosin . Silodosin is an α1a-adrenoceptor antagonist , which suggests that the primary target of this compound is likely the α1a-adrenoceptor. The α1a-adrenoceptor plays a crucial role in the contraction of smooth muscle, particularly in the prostate and bladder neck, which is involved in the regulation of urinary flow .
Mode of Action
As an antagonist of the α1a-adrenoceptor, this compound would be expected to bind to these receptors, preventing their activation by endogenous catecholamines such as norepinephrine. This inhibition of receptor activation would result in relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow .
Biochemical Pathways
The action of this compound on the α1a-adrenoceptor would affect the adrenergic signaling pathway. By blocking the activation of the α1a-adrenoceptor, it would inhibit the associated G-protein coupled receptor signaling, leading to decreased intracellular calcium levels and resulting in smooth muscle relaxation .
Pharmacokinetics
Given its role as an intermediate in the synthesis of silodosin, it may share some pharmacokinetic properties with this drug .
Result of Action
The molecular and cellular effects of this compound’s action would be the relaxation of smooth muscle in the prostate and bladder neck. This would result in an improvement in urinary flow, potentially providing relief from symptoms of conditions like benign prostatic hyperplasia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Benzyloxypropyl Side Chain: The benzyloxypropyl side chain is introduced via an alkylation reaction using a suitable alkylating agent, such as 3-(benzyloxy)propyl bromide, in the presence of a base like potassium carbonate.
Addition of the Aminopropyl Group: The aminopropyl group is added through reductive amination, where the indoline derivative is reacted with 2-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various oxidation states.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Compounds with modified benzyloxypropyl side chains.
類似化合物との比較
Similar Compounds
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
Uniqueness
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, differentiates it from similar compounds and may contribute to its specific reactivity and interactions.
This detailed overview provides a comprehensive understanding of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432615 | |
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459868-73-6 | |
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


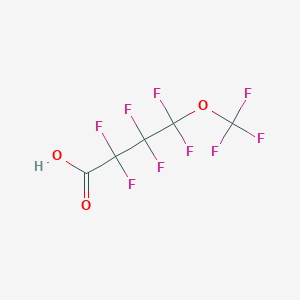
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
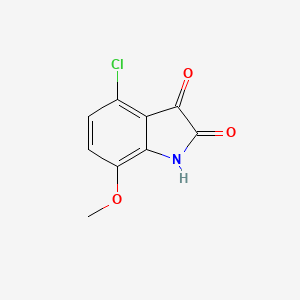
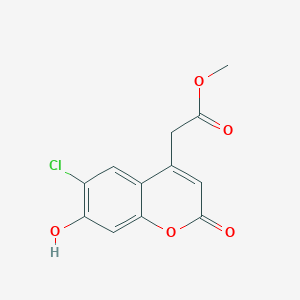
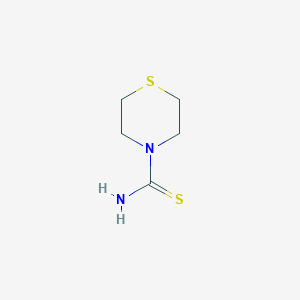
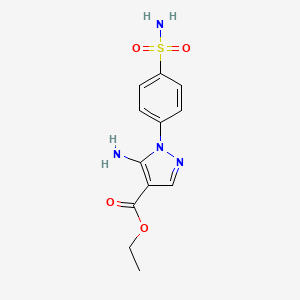
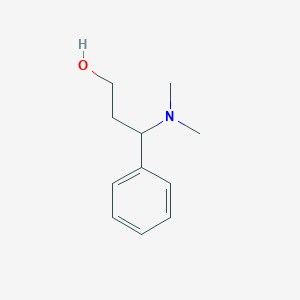
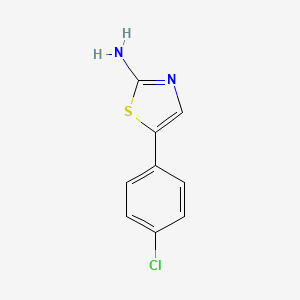
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
